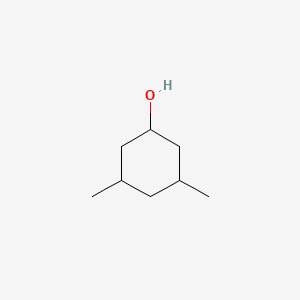

3,5-Dimethylcyclohexanol

Description

3, 5-Dimethylcyclohexanol belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. 3, 5-Dimethylcyclohexanol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3, 5-Dimethylcyclohexanol has been primarily detected in saliva.

Structure

3D Structure

Properties

CAS No. |

767-13-5 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(3R,5S)-3,5-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8? |

InChI Key |

WIYNOPYNRFPWNB-DHBOJHSNSA-N |

SMILES |

CC1CC(CC(C1)O)C |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)O)C |

Canonical SMILES |

CC1CC(CC(C1)O)C |

Other CAS No. |

767-14-6 5441-52-1 17373-17-0 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 3,5-Dimethylcyclohexanol

Physicochemical Characterization, Stereochemical Analysis, and Synthesis Protocols

Executive Summary

3,5-Dimethylcyclohexanol (CAS: 5441-52-1) represents a critical scaffold in the study of conformational analysis and a functional intermediate in the synthesis of agrochemicals and fragrances. Unlike simple aliphatic alcohols, its utility is governed by its stereochemistry. The molecule exists as a mixture of diastereomers, where the thermodynamic stability is dictated by the equatorial vs. axial positioning of the hydroxyl group relative to the methyl substituents.

This guide provides a definitive technical breakdown of the physical properties, distinguishing between isomeric forms where data permits, and outlines a validated protocol for its synthesis via catalytic hydrogenation.

Structural Architecture & Stereochemistry

To understand the physical properties of this compound, one must first understand its conformational landscape. The physical constants (boiling point, density, NMR shifts) fluctuate based on the specific isomer.

Conformational Analysis

The 3,5-dimethyl substitution pattern creates a unique steric environment. Assuming the methyl groups are cis to each other (the most common configuration derived from 3,5-xylenol), the cyclohexane ring prefers a chair conformation where both methyl groups are equatorial to minimize 1,3-diaxial interactions.

This leaves two primary diastereomers based on the hydroxyl position:

- -isomer (Thermodynamic): The hydroxyl group is equatorial . (All-equatorial conformation).

- -isomer (Kinetic): The hydroxyl group is axial .

The equatorial alcohol is significantly more stable but often has a higher boiling point due to more accessible hydrogen bonding compared to the shielded axial hydroxyl.

Figure 1: Stereochemical pathways during the reduction of 3,5-dimethylphenol. The equatorial isomer is favored under thermodynamic conditions.

Physicochemical Profile

The following data aggregates experimental values for the commercial mixture of isomers, with specific notations for stereochemical distinctions where applicable.

Key Physical Constants

| Property | Value / Range | Condition / Note |

| Molecular Formula | - | |

| Molecular Weight | 128.21 g/mol | - |

| Physical State | Liquid (viscous) | At 25°C |

| Boiling Point | 180°C - 185°C | @ 760 mmHg (Isomer dependent) |

| Melting Point | 15°C - 20°C | Pure isomers may crystallize; mixtures often supercool. |

| Density | @ 20°C | |

| Refractive Index ( | 1.4530 - 1.4560 | Indicative of purity. |

| Flash Point | 72°C (Closed Cup) | Combustible. |

| Solubility (Water) | < 1.5 g/L | Hydrophobic character dominates. |

| Solubility (Organic) | Miscible | Ethanol, Ether, Chloroform. |

| LogP (Octanol/Water) | ~2.3 - 2.5 | Predicted value; indicates lipophilicity. |

Spectroscopic Identification (NMR)

Differentiation of isomers is best achieved via

-

Axial Proton (geminal to Equatorial OH): Appears as a broad multiplet (tt) at

~3.5 ppm with large coupling constants ( -

Equatorial Proton (geminal to Axial OH): Appears as a narrower multiplet at

~4.0 ppm with smaller coupling constants (

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound via high-pressure catalytic hydrogenation of 3,5-dimethylphenol (3,5-xylenol).

Scientific Rationale:

Direct hydrogenation of the aromatic ring requires a heterogeneous catalyst. Raney Nickel is chosen for cost-effectiveness, though Rhodium on Alumina (

Reagents & Equipment

-

Reactant: 3,5-Dimethylphenol (99% purity).

-

Catalyst: Raney Nickel (W-2 activity), 5 mol% loading.

-

Solvent: Ethanol (Absolute) or Cyclohexane.

-

Apparatus: High-pressure stainless steel autoclave (Parr Reactor).

Step-by-Step Methodology

-

Catalyst Preparation:

-

Safety: Raney Nickel is pyrophoric. Handle under water or argon atmosphere.

-

Wash the catalyst (5g) three times with absolute ethanol to remove water.

-

-

Loading:

-

Dissolve 3,5-dimethylphenol (12.2 g, 100 mmol) in 50 mL of ethanol.

-

Transfer the solution to the autoclave vessel.

-

Add the catalyst slurry under an inert gas stream.

-

-

Hydrogenation:

-

Seal the reactor and purge with Nitrogen (

) 3 times (50 psi) to remove oxygen. -

Purge with Hydrogen (

) 3 times (50 psi). -

Pressurize to 50-80 bar (725-1160 psi) with

. -

Heat the reaction mixture to 140°C . Stirring speed: 800-1000 RPM.

-

Monitoring: Reaction is complete when

uptake ceases (approx. 4-6 hours).

-

-

Work-up:

-

Cool reactor to room temperature. Vent excess hydrogen carefully.

-

Filter the mixture through a Celite pad to remove the catalyst. Keep catalyst wet to prevent ignition.

-

Concentrate the filtrate via rotary evaporation.

-

-

Purification (Distillation):

-

Perform fractional distillation under reduced pressure (vacuum).

-

Collect the fraction boiling at 85-90°C @ 15 mmHg .

-

Figure 2: Operational workflow for the catalytic hydrogenation and isolation of this compound.

Safety & Handling (SDS Summary)

This compound is a functionalized cycloalkane and shares toxicological profiles with similar cyclic alcohols.

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory System.

-

-

Handling: Use chemical resistant gloves (Nitrile). Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is minimal but oxidation can occur over prolonged periods; store under nitrogen if high purity is required for analytics.

References

Technical Monograph: 3,5-Dimethylcyclohexanol

Executive Summary: The Stereochemical Scaffold

3,5-Dimethylcyclohexanol (CAS 5441-52-1) represents a critical structural scaffold in organic synthesis and fragrance chemistry. Unlike simple cyclohexanols, the 1,3,5-substitution pattern introduces complex diastereoselectivity that dictates its physicochemical behavior and biological activity.

For researchers in drug discovery and fine chemicals, this compound is not merely a solvent or building block; it is a model system for understanding conformational locking in cyclohexane rings. The presence of two methyl groups at the meta positions (3 and 5) creates a steric environment that strongly biases the ring conformation, often locking it into a specific chair form to minimize 1,3-diaxial interactions.

This guide moves beyond basic catalog data to provide a rigorous analysis of the compound's stereochemistry, synthesis, and characterization.

Chemical Identity & Stereochemical Architecture

The commercial supply of this compound is typically a mixture of stereoisomers. Understanding these isomers is non-negotiable for precise applications.

The Isomeric Landscape

The molecule possesses three chiral centers (C1, C3, C5), but due to symmetry (meso compounds) and relative positioning, we primarily deal with diastereomers based on the relative orientation of the hydroxyl group to the methyl groups.

-

Isomer A (All-cis): The hydroxyl group (C1) and both methyl groups (C3, C5) are cis to each other. In the chair conformation, all three substituents can adopt the equatorial position. This is the thermodynamically preferred isomer (

). -

Isomer B (Trans-hydroxyl): The methyl groups are cis to each other, but the hydroxyl is trans. This forces the hydroxyl group into an axial position if the methyls remain equatorial, or forces the ring to flip, placing methyls axial. The former (OH-axial, Me-equatorial) is generally favored but less stable than Isomer A.

-

Isomer C (Trans-methyls): The methyl groups are trans to each other. This inevitably leads to one methyl being axial and one equatorial, creating significant steric strain.

Physicochemical Profile (Mixture)

| Property | Value | Unit | Notes |

| CAS Number | 5441-52-1 | - | General mixture |

| Molecular Formula | C₈H₁₆O | - | - |

| Molecular Weight | 128.21 | g/mol | - |

| Boiling Point | 185 - 188 | °C | @ 760 mmHg |

| Density | 0.903 | g/mL | @ 25°C |

| Refractive Index | 1.456 | n20/D | - |

| Solubility | Low | Water | Soluble in EtOH, Ether |

Synthesis Protocol: Catalytic Hydrogenation

Objective: Synthesis of this compound from 3,5-Dimethylphenol via heterogeneous catalysis.

Rationale: We utilize Rhodium on Alumina (Rh/Al₂O₃) rather than Palladium or Nickel. Rhodium is effective at reducing the aromatic ring at moderate pressures without causing extensive hydrogenolysis (cleavage) of the C-O bond, preserving the hydroxyl functionality.

Reaction Pathway Visualization

The following diagram illustrates the hydrogenation logic and potential side reactions.

Figure 1: Step-wise hydrogenation pathway highlighting the ketone intermediate and risk of over-reduction.

Experimental Methodology

Safety: High-pressure hydrogen is explosive. Work in a rated autoclave behind a blast shield.

-

Preparation :

-

Load a 500 mL stainless steel autoclave with 3,5-Dimethylphenol (24.4 g, 0.2 mol) .

-

Add solvent: 2-Propanol (150 mL) . IPA is chosen for its good solubility and stability under hydrogenation conditions.

-

Add Catalyst: 5% Rh/Al₂O₃ (1.2 g) . (5 wt% loading relative to substrate).

-

-

Purging :

-

Seal the autoclave.

-

Purge with Nitrogen (3x 10 bar) to remove oxygen.

-

Purge with Hydrogen (3x 10 bar) to replace nitrogen.

-

-

Reaction :

-

Pressurize to 50 bar (725 psi) H₂.

-

Heat to 80°C with stirring (1000 rpm).

-

Note: Monitor H₂ uptake. The reaction is complete when pressure drop ceases (theoretical uptake: 3 eq H₂).

-

-

Workup :

-

Cool to room temperature and vent H₂ carefully.

-

Filter the reaction mixture through a Celite pad to recover the expensive Rh catalyst.

-

Concentrate the filtrate under reduced pressure (Rotavap).

-

-

Purification :

-

Perform vacuum distillation. Collect the fraction boiling at 85-90°C @ 15 mmHg .

-

Yield Expectation: 90-95%.

-

Analytical Characterization

Validating the structure requires distinguishing the isomer ratios.

Proton NMR (¹H-NMR)

The key diagnostic signal is the methine proton at C1 (attached to OH).

-

Axial Proton (Equatorial OH): Appears as a broad multiplet (tt) at δ 3.4 - 3.6 ppm with large coupling constants (

Hz). This indicates the cis-isomer (Isomer A). -

Equatorial Proton (Axial OH): Appears as a narrower multiplet at δ 3.9 - 4.1 ppm with smaller coupling constants (

Hz). This indicates the trans-isomer.

Stereochemical Logic Flow

Use this logic to interpret your GC/NMR data.

Figure 2: Decision tree for assigning stereochemistry based on ¹H-NMR coupling constants.

Applications in R&D

Fragrance Development

This compound is a precursor to 3,5-Dimethylcyclohexyl acetate .

-

Olfactory Profile: The alcohol itself has a dry, woody, camphoraceous scent. The esters are often used to impart "vetiver" or "sandalwood" nuances in perfumery.

-

Protocol: Acetylation with acetic anhydride/pyridine yields the acetate, which has higher volatility and a fruitier top-note.

Drug Delivery & Synthesis

In medicinal chemistry, the rigid cyclohexane ring serves as a bioisostere for phenyl rings, improving metabolic stability (blocking CYP450 oxidation at the para-position) and increasing lipophilicity (LogP).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21469, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Rylander, P. N. (1979).Catalytic Hydrogenation in Organic Synthesis. Academic Press.

- Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. Wiley-Interscience.

3,5-Dimethylcyclohexanol stereoisomers explained

An In-Depth Technical Guide to the Stereoisomers of 3,5-Dimethylcyclohexanol for Drug Development Professionals

Introduction

In the landscape of modern pharmacology and drug development, the three-dimensional structure of a molecule is not a trivial detail—it is a critical determinant of biological activity. Stereoisomerism, the phenomenon where molecules share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, plays a pivotal role in the interaction between a drug and its biological target.[1] This guide, prepared for researchers, scientists, and drug development professionals, delves into the stereochemical complexity of this compound. This seemingly simple substituted cyclohexane serves as an excellent model system for understanding the profound impact of stereochemistry on molecular properties, the practical challenges of synthesis and separation, and the ultimate implications for therapeutic efficacy and safety.

This document provides a comprehensive exploration of the stereoisomers of this compound, moving from foundational theory and conformational analysis to practical, field-proven methodologies for synthesis, separation, and characterization. The objective is to equip scientists with the expert insights and causal understanding necessary to navigate the stereochemical challenges inherent in the development of cyclic molecules.

Part 1: The Theoretical Framework of this compound Stereoisomers

A thorough understanding of the stereochemical possibilities is the logical starting point for any investigation into a chiral molecule. The structure of this compound, with its substituted cyclohexane ring, gives rise to a fascinating array of stereoisomers.

Identifying Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups.[2] In the this compound molecule, we can identify three such centers:

-

C1: The carbon atom bearing the hydroxyl (-OH) group. It is attached to an -OH group, a hydrogen atom, and two different pathways around the ring.

-

C3: The carbon atom with the first methyl (-CH₃) group. It is bonded to a -CH₃ group, a hydrogen atom, and two different ring pathways.

-

C5: The carbon atom with the second methyl (-CH₃) group. It is also attached to a -CH₃ group, a hydrogen atom, and two distinct ring segments.

With three stereocenters (n=3), the theoretical maximum number of stereoisomers is 2ⁿ, which equals 2³ or 8 stereoisomers. These eight stereoisomers exist as four pairs of enantiomers.

Enumerating the Stereoisomers

The spatial arrangement of the three substituent groups (one hydroxyl and two methyls) relative to the plane of the cyclohexane ring can be described using cis/trans nomenclature. This leads to four diastereomeric sets, each of which consists of a pair of enantiomers. Unlike some symmetrically substituted cyclohexanes, such as cis-1,3-dichlorocyclohexane, none of the this compound isomers possess an internal plane of symmetry that would make them meso compounds.[3][4][5] Therefore, all eight theoretical stereoisomers are chiral and optically active.

The four diastereomeric pairs can be described as follows:

-

all-cis: The -OH, C3-CH₃, and C5-CH₃ groups are all on the same side of the ring.

-

cis,cis,trans (or r-1, c-3, t-5): The C3-CH₃ is cis to the C1-OH, while the C5-CH₃ is trans.

-

cis,trans,cis (or r-1, t-3, c-5): The C3-CH₃ is trans to the C1-OH, while the C5-CH₃ is cis.

-

all-trans: The C3-CH₃ and C5-CH₃ groups are both on the opposite side of the ring relative to the C1-OH group.

Conformational Analysis: The Primacy of the Chair Conformation

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain.[6] In this conformation, the substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[7]

A critical principle in conformational analysis is that a substituent in an equatorial position is generally more stable than in an axial position.[6][8] This is due to the presence of 1,3-diaxial interactions , which are steric clashes between an axial substituent and the axial hydrogens on carbons two positions away.[9] The larger the substituent, the more destabilizing these interactions are.

Each stereoisomer of this compound can exist as an equilibrium between two interconverting chair conformations, a process known as a "ring flip."[7] During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. The most stable conformation for any given stereoisomer will be the one that places the maximum number of bulky groups in the equatorial position.[8][10]

Let's consider the all-cis isomer as an example. In one chair conformation, all three substituents could be axial (aaa), which is highly unstable. After a ring flip, they would all become equatorial (eee), a much more stable conformation. Therefore, the all-cis isomer will exist almost exclusively in the tri-equatorial conformation.

Conversely, for the all-trans isomer, the most stable conformation would place all three substituents in equatorial positions (e,e,e). This demonstrates that the relative stability of diastereomers is determined by the conformational arrangement that minimizes steric strain.

Part 2: Synthesis and Separation of Stereoisomers

The practical challenge for any drug development professional is to access stereochemically pure compounds for biological evaluation. This requires robust synthetic methods and effective separation protocols.

Synthetic Pathways: Stereoselective Reduction

A common and effective method for synthesizing 3,5-dimethylcyclohexanols is the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone.[11][12] The stereochemical outcome of this reaction is highly dependent on the nature of the reducing agent.

-

Mechanism of Reduction: The hydride (H⁻) from the reducing agent can attack the carbonyl carbon from either the axial or equatorial face. The trajectory of this attack determines the stereochemistry of the resulting alcohol.

-

Steric Hindrance and Reagent Choice:

-

Small Reducing Agents (e.g., Sodium Borohydride, NaBH₄): These reagents can approach the carbonyl from the less sterically hindered equatorial face, leading to the formation of an axial alcohol.

-

Bulky Reducing Agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®): These large reagents are sterically hindered from an equatorial approach and are more likely to attack from the axial face, resulting in the formation of the more thermodynamically stable equatorial alcohol.

-

By carefully selecting the reducing agent, a chemist can influence the diastereomeric ratio of the product mixture, favoring the synthesis of a desired stereoisomer.[11]

Experimental Protocol: Synthesis of cis,cis-3,5-Dimethylcyclohexanol[11]

This protocol is adapted from a patented procedure and serves as an illustrative example.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 3,5-dimethylcyclohexanone (1 eq.) in methanol (10 vol.).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (0.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the pH is ~6-7.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 10 vol.).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product, a mixture of stereoisomers, can then be purified using column chromatography.

Separation and Purification Workflow

Separating stereoisomers is a non-trivial task due to their often-similar physical properties.[13]

-

Diastereomer Separation: Diastereomers have different physical properties (e.g., boiling points, solubility, and polarity) and can be separated using standard laboratory techniques like column chromatography, crystallization, or distillation.

-

Enantiomer Separation (Resolution): Enantiomers have identical physical properties in an achiral environment and require chiral methods for separation. This is often achieved using chiral chromatography, where the stationary phase is itself chiral, leading to differential interaction with the two enantiomers.

Part 3: Spectroscopic Characterization

Unambiguous characterization of each isolated stereoisomer is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose, as the chemical environment of each nucleus is highly sensitive to its stereochemical orientation.

| Spectroscopic Technique | Parameter | Axial Substituent | Equatorial Substituent | Rationale |

| ¹H NMR | Chemical Shift of H1 | Typically upfield (lower ppm) | Typically downfield (higher ppm) | Anisotropy of the C-C single bonds in the ring shields the axial proton. |

| ¹H NMR | Coupling Constant (J) | Large J(H1a, H2a) ~8-13 Hz | Small J(H1e, H2a/e) ~2-5 Hz | The dihedral angle between axial-axial protons (~180°) leads to strong coupling, while other angles are less favorable. |

| ¹³C NMR | Chemical Shift of C1 | Typically upfield (lower ppm) | Typically downfield (higher ppm) | Steric compression (gamma-gauche effect) from the axial C3/C5 hydrogens shields the C1 nucleus. |

Table 1: Expected NMR Trends for Axial vs. Equatorial Substituents on C1

By carefully analyzing the chemical shifts and, most importantly, the proton-proton coupling constants, a researcher can confidently assign the relative stereochemistry of a this compound isomer. For instance, an isomer displaying a signal for the C1 proton with a large coupling constant (>8 Hz) can be assigned a conformation where that proton is axial, meaning the hydroxyl group is equatorial.

Part 4: Critical Relevance in Drug Development

The principles of stereochemistry are not merely academic; they have profound, real-world consequences in drug discovery and development.[1]

The Principle of Chiral Recognition

Biological systems, including enzymes and receptors, are inherently chiral, constructed from L-amino acids and D-sugars. Consequently, they interact differently with the various stereoisomers of a chiral drug molecule. This interaction is often likened to a hand (the drug isomer) fitting into a glove (the biological target). A left-handed glove will not fit a right hand, and vice-versa.

Stereoisomers and Pharmacological Profiles

Different stereoisomers of the same compound can exhibit dramatically different biological properties:

-

Potency and Efficacy: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) is significantly less active or completely inactive.[1]

-

Mechanism of Action: In some cases, isomers can have qualitatively different effects, with one being an agonist and the other an antagonist at the same receptor.

-

Toxicity and Side Effects: The inactive or less active isomer is not always benign. It may contribute to side effects or be metabolized to a toxic compound. The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of this principle.

The ability to synthesize and test specific isomers allows for the development of safer and more effective drugs.[14][15] For instance, in compounds like 3,5-dimethylpiperidine, which is structurally analogous to our model, the choice of cis or trans isomers can significantly alter drug selectivity and persistence.[14]

Conclusion

This compound provides an exemplary platform for understanding the multifaceted nature of stereoisomerism in cyclic molecules. This guide has demonstrated that a comprehensive analysis requires a multi-pronged approach, integrating theoretical principles of conformational stability with practical strategies for stereoselective synthesis and chromatographic separation. For professionals in drug development, mastering these concepts is not optional. A deep, causal understanding of how stereochemistry dictates molecular behavior is fundamental to the rational design of new chemical entities, the optimization of lead compounds, and the development of safer, more effective medicines. The ability to isolate and evaluate individual stereoisomers is a critical capability in the modern pharmaceutical landscape, ensuring that therapeutic candidates are advanced based on a clear understanding of their structure-activity relationships.

References

- Vulcanchem. (n.d.). Cis,trans,trans-3,5-dimethylcyclohexanol.

-

ResearchGate. (n.d.). Separation of Stereoisomers. Retrieved from [Link]

- TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

-

Study.com. (n.d.). The following is one cis,trans isomer of this compound. Complete the alternative chair conformations. Retrieved from [Link]

-

Slideshare. (n.d.). Stereochemistry of cyclohexane.pptx. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study. Retrieved from [Link]

-

LookChem. (n.d.). CIS,TRANS,TRANS-3,5-DIMETHYLCYCLOHEXANOL. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-ol. Retrieved from [Link]

-

Reddit. (2020, December 10). 3,5 dimethyl cyclohexanol stereoisomers. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, (mixture of isomers), 500 mL. Retrieved from [Link]

- Unknown. (n.d.). Stereochemistry of disubstituted cyclohexane.

- Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.

-

Chemistry LibreTexts. (2022, November 11). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chiralpedia. (2025, October 2). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

Stack Exchange. (2019, June 9). Optical activity of (1r,3R,5S)-3,5-dimethyl-4-methylidenecyclohexan-1-ol. Retrieved from [Link]

-

Transformation Tutoring. (2019, October 1). Which Compounds Contain Chiral Centers (Stereocenters)? (with examples). Retrieved from [Link]

Sources

- 1. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN111484393A - Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol - Google Patents [patents.google.com]

- 12. 3,5-DIMETHYLCYCLOHEXANONE(2320-30-1) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. tuodaindus.com [tuodaindus.com]

- 15. The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

cis-3,5-Dimethylcyclohexanol conformational analysis

An In-Depth Technical Guide to the Conformational Analysis of cis-3,5-Dimethylcyclohexanol

Executive Summary

The three-dimensional architecture of molecules is a cornerstone of modern chemistry, dictating reactivity, biological activity, and material properties. For cyclic systems, particularly substituted cyclohexanes, this architecture is governed by a delicate balance of steric and electronic effects, resulting in a dynamic equilibrium of conformers. This guide provides a comprehensive analysis of cis-3,5-dimethylcyclohexanol, a molecule where the principles of conformational analysis are vividly demonstrated. We will dissect the energetic landscape of its chair conformers, establishing the overwhelming preference for the tri-equatorial arrangement. This analysis is grounded in both foundational stereochemical principles and the practical application of nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, providing researchers and drug development professionals with a robust framework for understanding and predicting the behavior of substituted alicyclic systems.

The Primacy of Conformation in Alicyclic Systems

In the realm of drug design and stereoselective synthesis, the precise spatial arrangement of functional groups is paramount. Cyclohexane, a ubiquitous scaffold in natural products and synthetic pharmaceuticals, is not a planar hexagon as often depicted in two dimensions. Instead, to alleviate angle and torsional strain, it adopts a puckered, three-dimensional chair conformation.[1][2] The introduction of substituents onto this ring creates stereoisomers whose conformational preferences can dramatically alter their interaction with biological targets or their reactivity in chemical transformations. The molecule cis-3,5-dimethylcyclohexanol, where a hydroxyl group and two methyl groups are positioned on the same face of the ring, serves as an exemplary case study. Its analysis reveals how substituent interactions dictate a molecule's preferred shape and, by extension, its function.

Theoretical Framework: The Energetics of the Cyclohexane Chair

The conformational analysis of any substituted cyclohexane rests on a few core principles that govern the stability of its various spatial arrangements.

The Chair Conformation: A Dichotomy of Positions

The lowest energy conformation of cyclohexane is the chair form, which features two distinct types of substituent positions:

-

Axial (a): Six bonds that are parallel to the principal C3 symmetry axis of the ring, alternating between pointing "up" and "down".[3]

-

Equatorial (e): Six bonds that point outwards from the "equator" of the ring, also alternating between slightly "up" and slightly "down".[3]

Each carbon atom in the chair has one axial and one equatorial bond.[3]

The Chair Flip: A Dynamic Equilibrium

At room temperature, the cyclohexane ring is not static. It undergoes a rapid conformational interconversion known as a "ring flip" or "chair flip".[3] During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. However, for a substituted cyclohexane, the two conformers are typically not isoenergetic.

1,3-Diaxial Interactions and A-Values: The Cost of Being Axial

The primary reason for the energy difference between conformers is steric strain. A substituent in the axial position experiences repulsive steric interactions with the other two axial substituents on the same side of the ring. These are known as 1,3-diaxial interactions . Because the equatorial position is less sterically hindered, substituents are generally more stable there.[4]

This energetic preference is quantified by the conformational free energy, commonly known as the A-value . The A-value represents the energy penalty (in kcal/mol) for a substituent to be in the axial position compared to the equatorial position.[5] A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| -OH | 0.87 |

| -CH₃ | 1.74 - 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | 4.9 |

| -Br | 0.43 |

| Table 1: Selected A-values for common substituents on a cyclohexane ring. These values represent the energy cost of placing the group in an axial position.[5][6] |

Conformational Analysis of cis-3,5-Dimethylcyclohexanol

For the cis isomer of 3,5-dimethylcyclohexanol, the hydroxyl group at C1 and the methyl groups at C3 and C5 are all on the same face of the ring. This specific stereochemistry leads to a stark difference in the stability of the two possible chair conformers.

The Two Chair Conformers: A Study in Contrasts

Let's consider the ring flip equilibrium for cis-3,5-dimethylcyclohexanol.

-

Conformer A (Tri-axial): In one chair conformation, the "up" bonds at positions 1, 3, and 5 are all axial. Therefore, to maintain the cis relationship, the hydroxyl group and both methyl groups must occupy axial positions (a,a,a).

-

Conformer B (Tri-equatorial): Upon ring flipping, all axial positions become equatorial. Consequently, the alternate chair conformation places all three substituents in equatorial positions (e,e,e).

Energetic Assessment: The Inevitable Conclusion

-

Qualitative Analysis: Conformer A is severely destabilized by multiple 1,3-diaxial interactions. The axial hydroxyl group at C1 interacts with the axial methyl group at C3 and the axial methyl group at C5. Furthermore, the two axial methyl groups at C3 and C5 also repel each other. These cumulative steric clashes render the tri-axial conformer extremely high in energy. In contrast, Conformer B, with all bulky groups in the spacious equatorial positions, is free from these severe interactions and is therefore significantly more stable.[7]

-

Quantitative Estimation: We can approximate the energy difference using A-values. The total steric strain in the tri-axial conformer is roughly the sum of the individual A-values.

-

ΔG°(axial) ≈ A(OH) + A(CH₃) + A(CH₃)

-

ΔG°(axial) ≈ 0.87 + 1.75 + 1.75 = 4.37 kcal/mol

-

This value represents the energy difference (ΔG°) between the two conformers. Using the equation ΔG° = -RTlnK , we can calculate the equilibrium constant (K) at 298 K (25 °C). A ΔG° of 4.37 kcal/mol corresponds to an equilibrium that favors the tri-equatorial conformer by a ratio of over 1000:1, meaning the molecule exists almost exclusively as the tri-equatorial conformer.

Experimental Validation via NMR Spectroscopy

Theoretical predictions require experimental validation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformational equilibrium of molecules in solution.[8] The key is to analyze the signal of the proton attached to the carbon bearing the hydroxyl group (H1).

The Power of Coupling Constants

The magnitude of the spin-spin coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them. In a cyclohexane chair:

-

An axial proton has a gauche relationship (~60°) with its adjacent equatorial protons and an anti-periplanar relationship (~180°) with its adjacent axial protons. This results in one large axial-axial coupling (J_ax-ax ≈ 10-13 Hz) and one smaller axial-equatorial coupling (J_ax-eq ≈ 2-5 Hz).

-

An equatorial proton has only gauche relationships with its neighbors, resulting in two small couplings (J_eq-ax and J_eq-eq ≈ 2-5 Hz).

Protocol: ¹H NMR Analysis of cis-3,5-Dimethylcyclohexanol

Objective: To determine the dominant conformation by measuring the coupling constants of the H1 proton.

Methodology:

-

Sample Preparation: Dissolve a pure sample of cis-3,5-dimethylcyclohexanol in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Spectral Analysis:

-

Identify the multiplet corresponding to the H1 proton. This proton is attached to the same carbon as the electronegative oxygen atom, so its signal will be downfield-shifted (typically ~3.5-4.0 ppm) relative to the other ring protons.[9]

-

Analyze the splitting pattern (multiplicity) of this signal.

-

-

Interpretation:

-

Prediction for Tri-equatorial Conformer (OH is equatorial): If the OH group is equatorial, the H1 proton must be axial . Therefore, we expect to see at least one large coupling constant (J_ax-ax > 10 Hz) in its multiplet, which will likely appear as a triplet of triplets or a complex multiplet with a large width at half-height.

-

Prediction for Tri-axial Conformer (OH is axial): If the OH group were axial, the H1 proton would be equatorial . Its signal would be a narrow multiplet composed only of small J-values (2-5 Hz).

-

Expected Result: The experimental spectrum will show a broad multiplet for H1 with large coupling constants, unequivocally confirming that the dominant conformation in solution is the one where H1 is axial, and therefore the hydroxyl group (and the two methyl groups) are equatorial.

| Conformer | H1 Position | Predicted H1 Signal Multiplicity | Conclusion |

| Tri-equatorial | Axial | Broad multiplet, large J-values (~10-13 Hz) | Conformation is dominant |

| Tri-axial | Equatorial | Narrow multiplet, small J-values (~2-5 Hz) | Conformation is negligible |

| Table 2: Predicted ¹H NMR signatures for the H1 proton in the two chair conformers. |

In Silico Analysis: A Computational Workflow

Computational chemistry provides a powerful, independent method to corroborate experimental findings and to visualize the underlying molecular structures and energetics.[10] Density Functional Theory (DFT) is a common method for obtaining accurate energies and geometries.

Protocol: DFT Energy Calculation

Objective: To calculate the relative Gibbs free energies of the tri-axial and tri-equatorial conformers.

Methodology:

-

Structure Building: Using molecular modeling software, construct 3D models of both the tri-axial and tri-equatorial chair conformers.

-

Geometry Optimization: Perform a full geometry optimization on each conformer using a suitable level of theory (e.g., DFT with the B3LYP functional and a 6-31G* basis set). This process finds the lowest energy structure for each starting conformer.

-

Frequency Calculation: Perform a frequency calculation on both optimized structures. This serves two purposes:

-

It confirms that each structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the thermodynamic data (enthalpy and entropy) needed to calculate the Gibbs free energy (G).

-

Conclusion and Field Implications

The conformational analysis of cis-3,5-dimethylcyclohexanol is a definitive case where steric factors enforce a single, dominant conformation. The severe 1,3-diaxial interactions present in the tri-axial form make it energetically untenable, forcing the molecule to exist almost exclusively in the tri-equatorial state. This strong preference can be predicted theoretically using A-values, confirmed experimentally by the large coupling constants observed in ¹H NMR spectroscopy, and calculated with high accuracy using computational chemistry methods.

For researchers in drug development and organic synthesis, this "conformationally locked" nature is not a mere academic curiosity. It means the relative orientation of the hydroxyl and methyl groups is fixed and predictable. This rigidity can be exploited to:

-

Design selective ligands: A fixed geometry allows for precise docking into enzyme active sites or receptor binding pockets.

-

Control stereochemical outcomes: The molecule can serve as a chiral building block where its rigid conformation directs the approach of reagents in subsequent synthetic steps, leading to high levels of stereocontrol.

Ultimately, a thorough understanding of the principles demonstrated by this molecule is essential for the rational design and synthesis of complex, three-dimensional chemical entities.

References

-

Vertex AI Search Result[11] (Source: Homework.Study.com). Provides a basic description of the chair conformations of this compound. URL:

-

Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Source: Chemistry LibreTexts. URL: [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Source: Chemistry LibreTexts. URL: [Link]

- CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. (n.d.). Source: Unknown.

-

Rzepa, H. (2010). The conformation of cyclohexane. Source: Henry Rzepa's Blog. URL: [Link]

-

Wikipedia. (n.d.). Cyclohexane conformation. Source: Wikipedia. URL: [Link]

-

Chemistry LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Source: Chemistry LibreTexts. URL: [Link]

-

Reusch, W. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Source: Chemistry LibreTexts. URL: [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Source: Master Organic Chemistry. URL: [Link]

-

Eliel, E. L., & Gilbert, E. C. (1962). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Source: Journal of the American Chemical Society. URL: [Link]

-

Chem Help ASAP. (2019). chairs of substituted cyclohexanes. Source: YouTube. URL: [Link]

-

Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Source: auremn. URL: [Link]

-

longir. (2015). NMR spectrum of cyclohexanol - hints on integration. Source: Chemistry Stack Exchange. URL: [Link]

Sources

- 1. The conformation of cyclohexane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. auremn.org.br [auremn.org.br]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. homework.study.com [homework.study.com]

3,5-Dimethylcyclohexanol: Stereochemical & Spectral Analysis Guide

The following technical guide details the spectral characterization and stereochemical analysis of 3,5-Dimethylcyclohexanol. This document is structured to provide researchers with a robust framework for isomer identification, synthesis of standards, and data interpretation.

Executive Summary

This compound (CAS: 5441-52-1 for mixture) presents a classic problem in conformational analysis. For drug development and fine chemical synthesis, distinguishing between the stereoisomers is critical, as the axial or equatorial orientation of the hydroxyl group significantly influences biological binding affinity and reactivity.

This guide focuses on the two primary diastereomers derived from the thermodynamically stable cis-3,5-dimethyl configuration:

-

Thermodynamic Isomer (All-Equatorial):

-trimethylcyclohexane framework (assuming OH is priority). -

Kinetic Isomer (Axial-OH): Hydroxyl group in the axial position.

Stereochemical Framework

Before analyzing spectra, one must define the conformational landscape. The 3,5-dimethyl substitution pattern (typically cis to avoid 1,3-diaxial methyl interactions) locks the cyclohexane ring into a preferred chair conformation where both methyl groups are equatorial.

-

Isomer A (Equatorial-OH): The hydroxyl group is equatorial. This is the most stable isomer (

). -

Isomer B (Axial-OH): The hydroxyl group is axial (

). This suffers from 1,3-diaxial interactions between the axial OH and the axial protons at C3/C5.

Visualization: Isomer Conformations

The following diagram illustrates the relationship between the synthesis method and the resulting stereochemistry.

Figure 1: Stereoselective synthesis pathways for generating analytical standards of this compound isomers.

Spectral Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the isomers. The diagnostic signal is the carbinol proton (H-1) attached to the same carbon as the hydroxyl group.

H NMR: The H-1 Diagnostic

The multiplicity and chemical shift of the H-1 proton are dictated by the Karplus equation and local shielding effects.

| Feature | Isomer A (Equatorial OH) | Isomer B (Axial OH) | Mechanistic Explanation |

| H-1 Orientation | Axial | Equatorial | Inversion of OH geometry. |

| Multiplicity | Triplet of Triplets (tt) | Broad Singlet (bs) or Narrow Multiplet | Axial H-1: Couples with 2 axial H (J |

| Coupling ( | Large | ||

| Chemical Shift | ~3.4 - 3.6 ppm | ~3.8 - 4.1 ppm | Equatorial protons (Isomer B) are typically deshielded (downfield) relative to axial protons. |

C NMR: Gamma-Gauche Effect

Carbon shifts provide secondary confirmation.

-

Carbinol Carbon (C-1): The carbon bearing an equatorial OH (Isomer A) typically resonates downfield (~70 ppm) compared to the axial OH (~65-66 ppm) due to the

-gauche shielding effect experienced by the axial isomer. -

Methyl Carbons: Shifts may vary slightly but are less diagnostic than the ring carbons.

Infrared Spectroscopy (IR)

While less specific than NMR for isomers, IR assesses the hydrogen bonding environment.

-

Free O-H Stretch: 3600–3650 cm

(Dilute solution). -

Intramolecular H-Bonding: The axial OH (Isomer B) is more sterically crowded and may show distinct solvation or concentration-dependent shifts compared to the more exposed equatorial OH.

-

C-O Stretch: Typically 1000–1050 cm

for secondary alcohols.

Mass Spectrometry (MS)

-

Molecular Ion (

): 128 m/z (Often weak). -

Base Peak: Often m/z 110 (

) or m/z 95 ( -

Differentiation: Isomers are difficult to distinguish by EI-MS alone. GC-MS retention time is the key differentiator here:

-

Equatorial OH (Isomer A): Generally longer retention time on non-polar columns (higher boiling point due to better H-bonding capability).

-

Axial OH (Isomer B): Generally shorter retention time.

-

Experimental Protocols

To ensure high-integrity data, researchers should synthesize their own standards using the following self-validating protocol.

Protocol 4.1: Synthesis of Standards (Self-Validation System)

Objective: Generate Isomer A and Isomer B to assign spectral peaks definitively.

Reagents:

-

3,5-Dimethylcyclohexanone (Substrate)

-

Sodium Borohydride (NaBH

) -

L-Selectride (Lithium tri-sec-butylborohydride)

Workflow:

-

Reaction A (Thermodynamic Control):

-

Dissolve ketone in Methanol at 0°C.

-

Add NaBH

(0.5 equiv). Stir for 1h. -

Outcome: Predominantly Isomer A (Equatorial OH) .

-

-

Reaction B (Kinetic Control):

-

Dissolve ketone in THF at -78°C.

-

Add L-Selectride (1.1 equiv). Stir for 2h.

-

Outcome: Predominantly Isomer B (Axial OH) .

-

-

Validation:

-

Run

H NMR on crude products. -

Compare the H-1 signal width (

). -

Reaction A product should have

Hz (Axial H). -

Reaction B product should have

Hz (Equatorial H).

-

Protocol 4.2: NMR Sample Preparation

-

Solvent: CDCl

is standard. If signal overlap occurs (specifically between H-1 and bulk CH -

Concentration: 10-15 mg per 0.6 mL solvent for clear

C acquisition.

Analytical Decision Tree

Use this logic flow to classify an unknown sample of this compound.

Figure 2: Logical workflow for assigning stereochemistry based on

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: this compound. NIST Chemistry WebBook. [Link]

-

AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 5441-52-1 (Mixture) and Isomers. [Link]

- Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity". Journal of the American Chemical Society. (Source for L-Selectride protocol).

Technical Guide: Mass Spectrometry Fragmentation Dynamics of 3,5-Dimethylcyclohexanol

Executive Summary

This technical guide provides a mechanistic analysis of the Electron Ionization (EI) mass spectrometry fragmentation of 3,5-dimethylcyclohexanol (

Structural Context and Ionization Physics

This compound exists as a cyclic secondary alcohol. In the context of Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV Electron Ionization, the molecule undergoes rapid internal energy redistribution prior to fragmentation.

The molecular ion (

The Stability Paradox

Unlike aromatic alcohols, the alicyclic ring provides no resonance stabilization for the radical cation. Consequently, the molecular ion is often vanishingly small or absent in the spectrum, necessitating reliance on the

Mechanistic Fragmentation Pathways

The fragmentation of this compound is governed by the drive to form stable alkene or oxonium ion species.

Pathway A: Dehydration (The Dominant Channel)

The most characteristic feature of alkylcyclohexanols is the loss of water (

-

Precursor:

(m/z 128) -

Product:

(m/z 110) -

Mechanism: This is typically a 1,4-elimination or 1,3-elimination involving the abstraction of a hydrogen atom from the ring by the radical oxygen, followed by C-O bond cleavage. The resulting ion is a dimethylcyclohexene radical cation (

).

Pathway B: Ring Opening and Alkyl Elimination

Following dehydration (or competing with it), the ring opens to release strain.

-

Methyl Loss: The loss of a methyl group (

, 15 Da) usually occurs after dehydration or ring opening.- (Loss of methyl from the cyclohexene core).

-

Retro-Diels-Alder (RDA) Analogues: The cyclohexene-like ions often undergo RDA-type fragmentations, ejecting ethylene or propene units, leading to characteristic peaks in the m/z 50–85 range (e.g., m/z 57, 67, 71, 81).

Pathway C: -Cleavage

Though less prominent than in linear alcohols,

Visualization of Fragmentation Logic

The following diagram illustrates the causal flow from ionization to major diagnostic fragments.

Figure 1: Mechanistic flow of this compound fragmentation under 70 eV EI conditions.

Stereochemical Differentiation: The "Green-Biemann" Effect

A critical application of MS for this molecule is distinguishing between cis and trans diastereomers. This is not just spectral matching; it relies on the stereochemistry of elimination .

The Mechanism

According to studies on cyclic alcohols (Green & Biemann), the rate of water elimination depends on the spatial proximity of the hydroxyl group to the abstractable hydrogen atoms.

-

Axial -OH: If the hydroxyl group is in the axial position (often favored in specific conformers of the cis isomer depending on methyl placement), it is spatially closer to the axial hydrogens at C-3 and C-5 (1,3-diaxial interaction) or C-4. This facilitates a lower-energy transition state for water elimination.

-

Equatorial -OH: Requires a higher energy ring distortion (boat conformation) to bring the -OH and H into proximity for elimination.

Diagnostic Outcome

-

Isomer A (Likely Axial OH): Shows a significantly higher abundance of the

ion (m/z 110) relative to the molecular ion. -

Isomer B (Likely Equatorial OH): Shows a lower ratio of m/z 110, and often a slightly more visible molecular ion (m/z 128).

Experimental Protocol: GC-MS Characterization

To generate reproducible data for this analysis, the following self-validating protocol is recommended.

Method Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation prior to column entry. |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) | Standard non-polar phase separates diastereomers effectively. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains consistent retention times for isomer identification. |

| Ion Source | 230°C, 70 eV | Standard EI energy allows comparison with NIST libraries. |

| Scan Range | m/z 35–200 | Captures low mass alkyl fragments and ensures no high-mass adducts are missed. |

Workflow Diagram

Figure 2: Analytical workflow for separating and identifying dimethylcyclohexanol isomers.

Data Interpretation Summary

When analyzing the spectrum of this compound, prioritize the following diagnostic peaks.

| m/z Value | Ion Identity | Relative Intensity | Diagnostic Significance |

| 128 | < 5% | Molecular ion. Often invisible. Confirms MW if present. | |

| 110 | 40–100% | Base Peak Candidate. Indicates cyclic alcohol. Intensity varies by stereochemistry. | |

| 95 | 20–50% | Confirms presence of methyl substituents on the ring. | |

| 81 | Variable | Cyclohexenyl cation fragment. | |

| 71 | High | Alkyl fragment resulting from ring opening. | |

| 57 | High | Butyl cation; common in all alkyl-substituted rings. |

References

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Green, M. M., & Biemann, K. (1960). Mass Spectrometry of Selected Isomers of Cyclic Alcohols. [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpretation of alpha-cleavage and dehydration mechanisms). [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

An In-depth Technical Guide to the Infrared Spectrum of 3,5-Dimethylcyclohexanol

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the infrared spectrum of 3,5-dimethylcyclohexanol, a substituted secondary alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the molecule's vibrational behavior, offers a detailed interpretation of its characteristic absorption bands, and presents a validated experimental protocol for acquiring a high-fidelity spectrum. Emphasis is placed on the causal relationships between molecular structure, including stereoisomerism, and the resulting spectral features, ensuring a deep and actionable understanding for laboratory applications.

Introduction: The Role of IR Spectroscopy in Structural Analysis

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural modes of vibration (stretching, bending, scissoring, etc.). The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

For the organic chemist and drug development professional, IR spectroscopy is a rapid, non-destructive method to:

-

Identify the presence of key functional groups (e.g., hydroxyl, carbonyl, amines).

-

Confirm the identity of a synthesized compound by comparison to a reference spectrum.

-

Assess the purity of a sample.

-

Monitor the progress of a chemical reaction.

The diagnostic power of IR lies in the principle that specific bonds and functional groups give rise to characteristic absorption bands within predictable regions of the spectrum. For this compound, the most prominent features will arise from its hydroxyl (-OH) group, its C-O bond, and the various C-H bonds of its dimethyl-substituted cyclohexane ring.

Molecular Structure of this compound

This compound (C₈H₁₆O) is a saturated cyclic alcohol.[1] Its structure consists of a cyclohexane ring substituted with a hydroxyl group on C1 and two methyl groups on C3 and C5. This substitution pattern gives rise to multiple stereoisomers (e.g., cis, trans), which can exist in different chair conformations. The orientation of the hydroxyl group—either axial or equatorial—can induce subtle but measurable shifts in the IR spectrum, a critical point of analysis for this molecule.

As a secondary alcohol, the carbon atom bonded to the hydroxyl group is also bonded to two other carbon atoms. This classification is key to predicting the precise location of the C-O stretching vibration.[2][3]

Theoretical Analysis of the this compound IR Spectrum

The IR spectrum can be logically divided into distinct regions, each providing specific structural information.

The most conspicuous feature in the spectrum of this compound is the absorption due to the O-H stretching vibration.

-

Causality (Expertise): In a condensed phase (liquid or solid), alcohol molecules form intermolecular hydrogen bonds. This network of hydrogen bonds weakens the O-H covalent bond, which lowers its vibrational frequency. Because the strength of hydrogen bonding varies among molecules within the sample at any given moment, a wide range of slightly different O-H bond energies exists.[4] This results in a characteristically strong and very broad absorption band, typically centered around 3400-3300 cm⁻¹.[4][5][6] The sheer breadth of this peak is a definitive indicator of a hydrogen-bonded hydroxyl group and makes it one of the easiest to identify in a spectrum.[4] In a very dilute solution in a non-polar solvent, a sharp, weaker "free" O-H peak may appear around 3600 cm⁻¹.[2][6]

This region contains absorptions from the stretching vibrations of the carbon-hydrogen bonds. Since this compound is a fully saturated aliphatic compound, all C-H bonds are of the sp³ hybridized type.

-

Characteristic Peaks: Expect to see multiple strong, sharp peaks just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[7][8] These arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the cyclohexane ring and the substituted methyl groups.

This region is rich with complex vibrational modes, including C-C single bond stretches, C-H bending vibrations, and, most diagnostically for this molecule, the C-O stretch.[8]

-

C-O Stretching Vibration (approx. 1260-1050 cm⁻¹): This is the second most important diagnostic peak for an alcohol. The C-O single bond stretch gives rise to a strong absorption.[8][9] For secondary alcohols like this compound, this peak is typically found between 1150 and 1075 cm⁻¹.[2][3]

-

Influence of Stereochemistry: The precise position of the C-O stretch is sensitive to the conformation of the cyclohexanol ring. Studies on substituted cyclohexanols have shown that the orientation of the hydroxyl group influences the C-O stretching frequency.[10]

-

An equatorial C-O bond generally absorbs at a higher wavenumber (e.g., ~1068 cm⁻¹ in a model system).[10]

-

An axial C-O bond absorbs at a lower wavenumber (e.g., ~970 cm⁻¹ in a model system).[10] Therefore, a sample containing a mixture of conformers or stereoisomers may exhibit two distinct C-O stretching bands or a broadened peak in this region.[10]

-

-

C-H Bending Vibrations: Peaks corresponding to the scissoring, wagging, and twisting of CH₂ and CH₃ groups appear around 1470-1350 cm⁻¹.

Summary of Expected IR Absorptions

The following table summarizes the key vibrational frequencies anticipated for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) |

| 2950 - 2850 | Strong | sp³ C-H Stretch (Asymmetric & Symmetric) | Alkane (-CH₃, -CH₂) |

| ~1465 | Medium | CH₂ Scissoring Bend | Alkane (-CH₂) |

| ~1375 | Medium | CH₃ Umbrella Bend | Alkane (-CH₃) |

| 1150 - 1075 | Strong | C-O Stretch | Secondary Alcohol (C-OH) |

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, reliable method for obtaining IR spectra of liquid and solid samples with minimal preparation.

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Sample: this compound (liquid or low-melting solid, as its melting point is 11-12 °C).[11]

-

Solvent for cleaning: Isopropanol or ethanol.

-

Lint-free laboratory wipes.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning (Trustworthiness): This step is critical for a clean, artifact-free spectrum. Thoroughly wipe the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This self-validating step measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself, which the instrument software will then subtract from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. If the sample is solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Data Acquisition: Initiate the sample scan. Typical parameters include:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Resolution: 4 cm⁻¹

-

-

Data Processing and Interpretation: The resulting spectrum should be displayed in terms of absorbance or transmittance. Label the significant peaks corresponding to the O-H stretch, C-H stretches, and the C-O stretch. Compare the obtained peak positions with the theoretical values in the table above to confirm the compound's identity.

-

Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using a fresh, solvent-dampened wipe.

The following diagram illustrates the logical flow for obtaining and analyzing the IR spectrum.

Caption: Experimental workflow for IR spectrum acquisition and analysis.

Conclusion

The infrared spectrum of this compound is dominated by three key features: a strong, broad O-H stretching band around 3350 cm⁻¹, strong sp³ C-H stretching bands just below 3000 cm⁻¹, and a strong C-O stretching band characteristic of a secondary alcohol between 1150-1075 cm⁻¹. The precise location of the C-O stretch can provide further insight into the stereochemical nature of the sample. By following the robust ATR-FTIR protocol outlined, researchers can reliably obtain a high-quality spectrum for structural verification and quality control, underpinning further research and development efforts.

References

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Fernández, G. IR Spectrum: Alcohols and Phenols. quimicaorganica.org. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

University of Calgary. INFRARED SPECTROSCOPY (IR). [Link]

-

Chemistry LibreTexts. (2020). 11.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

-

University of Colorado Boulder. IR: alcohols. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

NIST. Cyclohexanol, 3,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. Cyclohexanol, 3,5-dimethyl- [webbook.nist.gov]

- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. This compound | 5441-52-1 [chemicalbook.com]

3,5-Dimethylcyclohexanol literature review

An In-depth Technical Guide to 3,5-Dimethylcyclohexanol for Researchers and Drug Development Professionals

Introduction

This compound is a saturated cyclic alcohol with the chemical formula C8H16O.[1][2] It exists as a colorless liquid or a low-melting solid with a characteristic mild, mellow fragrance.[1] This compound and its derivatives are of significant interest in various fields, including the fragrance industry and as intermediates in organic synthesis.[1] Due to the presence of three chiral centers, this compound can exist as multiple stereoisomers, a feature that is critical to its potential applications in stereoselective synthesis. This guide provides a comprehensive overview of the synthesis, stereochemistry, spectroscopic characterization, and key reactions of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Stereoisomerism of this compound

The molecular structure of this compound contains three stereocenters, leading to the possibility of several stereoisomers. The relative orientations of the hydroxyl group and the two methyl groups on the cyclohexane ring give rise to different diastereomers, which can be broadly classified as cis and trans isomers. Each of these diastereomers, in turn, consists of a pair of enantiomers. The specific stereoisomers include (1α,3α,5α), (1α,3α,5β), and (1β,3α,5α) configurations, among others.[2] The separation and characterization of these individual isomers are crucial for understanding their distinct chemical and biological properties.[3]

Caption: Stereoisomers of this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone.[1] The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding different ratios of the diastereomeric alcohol products.

General Synthetic Scheme

Caption: General synthesis of this compound.

Experimental Protocol: Reduction of 3,5-Dimethylcyclohexanone with Sodium Borohydride

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

3,5-Dimethylcyclohexanone (26g, 206 mmol)

-

Methanol (260 mL)

-

Sodium borohydride (3.9g, 103.1 mmol)

-

Dichloromethane

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylcyclohexanone in methanol.[4]

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.[4]

-

Quench the reaction by carefully adding water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.[4]

-

The crude product can be purified by distillation.

Physical and Spectroscopic Properties

The physical properties of this compound can vary slightly depending on the isomeric composition. The following table summarizes the key physical properties for a mixture of isomers.

| Property | Value | Reference |

| Molecular Formula | C8H16O | [1][2] |

| Molar Mass | 128.21 g/mol | [5] |

| Appearance | White or colorless powder to lump to clear liquid | |

| Melting Point | 11-12 °C | [6][7] |

| Boiling Point | 185-186 °C | [6][7] |

| Density | 0.892 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.455 | [6][7] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and differentiation of the stereoisomers of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the methyl protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the protons of the cyclohexane ring. The chemical shift and coupling constants of the carbinol proton are particularly useful for determining the stereochemistry.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemical arrangement of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and the C-O stretching vibration appears in the 1000-1200 cm⁻¹ region.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns involve the loss of water (M-18) and alkyl groups.[2][5]

| Spectroscopic Data | Key Features | Reference |

| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1050 (C-O stretch) | [2] |

| MS (m/z) | 128 (M⁺), 110 (M-H₂O)⁺, 95, 71 | [5] |

Reactions of this compound

Oxidation

This compound can be oxidized to the corresponding ketone, 3,5-dimethylcyclohexanone, using various oxidizing agents such as sodium dichromate in the presence of sulfuric acid.[8]

Experimental Protocol: Oxidation with Sodium Dichromate

-

Dissolve this compound (128 g) in benzene (500 mL) in a round flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.[8]

-

Prepare a mixture of sodium dichromate (119 g), water (500 mL), concentrated sulfuric acid (162 mL), and glacial acetic acid (50 mL).[8]

-

While stirring and cooling the flask containing the alcohol, slowly add the dichromate mixture dropwise, maintaining the temperature below 10 °C.[8]

-

Continue stirring at this temperature for an additional 3 hours.[8]

-

Separate the organic phase.

-

Extract the aqueous phase with benzene.

-

Combine the organic phases, wash until neutral, and concentrate to obtain the crude 3,5-dimethylcyclohexanone.

-

Purify the product by distillation.[8]

Dehydration

Acid-catalyzed dehydration of this compound leads to the formation of a mixture of alkenes, with the major product typically being 1,3-dimethylcyclohexene, in accordance with Zaitsev's rule.[9][10]

Caption: Dehydration of this compound.

The presence of the resulting alkene can be confirmed by simple chemical tests, such as the decolorization of a bromine solution or a potassium permanganate solution.[10][11]

Applications

This compound finds applications in several areas:

-

Fragrance Industry: Due to its characteristic mellow fragrance, it is used in the formulation of perfumes and other scented products.[1]

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of other compounds. For instance, it can be converted to 1-chloro-3,5-dimethylcyclohexane.[7]

-

Potential as a Chiral Auxiliary: While specific applications of this compound as a chiral auxiliary are not extensively documented, other cyclohexyl-based alcohols are widely used for this purpose.[12] Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[13] Given its chiral nature, this compound represents a potential candidate for development as a chiral auxiliary in asymmetric synthesis.

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Handling Precautions:

-

Use in a well-ventilated area or with local exhaust.[14]

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a respirator if necessary.[6]

-

Store in a tightly closed container in a cool, dry place.[14]

First Aid Measures:

-

Skin contact: Remove contaminated clothing and rinse skin with plenty of water.[14]

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.[14]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[16]

References

- PrepChem. (n.d.). Synthesis of 3,5-dimethyl-cyclohexanone.

- Brainly. (2024, April 5). Draw the structure of the major product obtained from the dehydration of this compound.

- Lifechem Pharma. (n.d.). 3-5-dimethylcyclohexanone.

- Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.

- Unknown. (n.d.).

- ChemBK. (2024, April 9). This compound.

- Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic.

- PubChem. (n.d.). 3,5-Dimethylcyclohexan-1-ol.

- TCI Chemicals. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound mixture of stereo isomers, = 97.0 GC 5441-52-1.

- ChemicalBook. (2025, August 8). This compound.

- NIST. (n.d.). Cyclohexanol, 3,5-dimethyl-.

- TCI Chemicals. (2025, June 12). SAFETY DATA SHEET.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

- Sigma-Aldrich. (n.d.). Cyclohexyl-Based Chiral Auxiliaries.

- chemBlink. (n.d.). SDS of this compound, Safety Data Sheets, CAS 5441-52-1.

- YouTube. (2020, December 7). Asymmetric Methodology: Evan's Chiral Auxiliary || Carruthers Series Lecture-5|| CSIR-NET GATE JAM.

- Wikipedia. (n.d.). Chiral auxiliary.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- ChemicalBook. (n.d.). This compound | 5441-52-1.